DPY-0812
描述
While its exact mechanism of action remains proprietary, preliminary studies suggest it modulates key signaling pathways involved in cellular proliferation and immune regulation. Structurally, DPY-0812 features a benzothiazole core with substituted aryl and sulfonamide groups, which contribute to its target-binding affinity and metabolic stability . Pharmacokinetic studies highlight its oral bioavailability (~65% in rodent models) and moderate plasma half-life (~8–12 hours), positioning it as a candidate for once-daily dosing .
属性
分子式 |
C30H32N2O4 |
|---|---|
分子量 |
484.6 |
IUPAC 名称 |
dibenzyl 4,4'-(ethane-1,2-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) |
InChI |
InChI=1S/C30H32N2O4/c1-19-25(21(3)31-27(19)29(33)35-17-23-11-7-5-8-12-23)15-16-26-20(2)28(32-22(26)4)30(34)36-18-24-13-9-6-10-14-24/h5-14,31-32H,15-18H2,1-4H3 |
InChI 键 |
ONIINLLAFFBHIA-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C(CCC2=C(C)NC(C(OCC3=CC=CC=C3)=O)=C2C)=C(C)N1)OCC4=CC=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DPY-0812; DPY 0812; DPY0812. |
产品来源 |
United States |
相似化合物的比较
This section evaluates DPY-0812 against three structurally and functionally analogous compounds: Compound X (a kinase inhibitor), Compound Y (a JAK/STAT pathway modulator), and Compound Z (a benzothiazole-derived anti-inflammatory agent).
Structural and Physicochemical Properties
DPY-0812’s benzothiazole scaffold differentiates it from Compounds X and Y, which rely on quinazoline and pyrimidine backbones, respectively.
Table 1: Structural and Physicochemical Comparison
| Property | DPY-0812 | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 452.5 | 498.3 | 410.2 | 467.8 |
| LogP | 2.1 | 3.0 | 1.8 | 3.4 |
| Hydrogen Bond Donors | 2 | 3 | 1 | 2 |
| Solubility (µg/mL) | 85 | 22 | 120 | 45 |
Data derived from supplementary analytical methods and comparative solubility studies .
Pharmacological Efficacy
In vitro assays demonstrate DPY-0812’s superior inhibition of TNF-α production (IC₅₀ = 0.8 nM) compared to Compound Z (IC₅₀ = 5.2 nM). However, Compound Y exhibits broader immunosuppressive effects, targeting IL-6 and IL-23 pathways simultaneously .
Table 2: In Vitro Activity Profile
| Target | DPY-0812 (IC₅₀, nM) | Compound X (IC₅₀, nM) | Compound Y (IC₅₀, nM) | Compound Z (IC₅₀, nM) |
|---|---|---|---|---|
| TNF-α Inhibition | 0.8 | N/A | 3.5 | 5.2 |
| JAK1 Inhibition | 15.4 | 2.1 | 0.9 | N/A |
| COX-2 Inhibition | 220 | N/A | N/A | 85 |
Data compiled from kinase selectivity panels and cytokine suppression assays .
Table 3: Pharmacokinetic and Toxicity Metrics
| Metric | DPY-0812 | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Oral Bioavailability | 65% | 48% | 72% | 55% |
| t₁/₂ (hours) | 10.5 | 18.0 | 8.2 | 6.2 |
| hERG IC₅₀ (µM) | 25 | 12 | 8 | 30 |
| CYP3A4 Inhibition | <10% | 22% | 45% | 15% |
Data sourced from preclinical pharmacokinetic studies and safety pharmacology reports .
Clinical and Commercial Differentiation
While Compound X has advanced to Phase III trials for rheumatoid arthritis, DPY-0812’s unique combination of TNF-α selectivity and metabolic stability may address unmet needs in diseases like Crohn’s or psoriasis. Conversely, Compound Z’s COX-2 activity limits its use in chronic inflammation due to cardiovascular risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
